cyclopenta-1,3-diene;osmium(2+)

Description

Overview of Organometallic Chemistry of Group 8 Transition Metals

The Group 8 elements of the periodic table consist of iron (Fe), ruthenium (Ru), and osmium (Os). researchgate.net The organometallic chemistry of this group is dominated by iron, primarily due to its high abundance. libretexts.org Ruthenium and osmium are significantly rarer. libretexts.org A defining feature of the organometallic chemistry of these metals is the formation of stable complexes with a variety of organic ligands, most notably the cyclopentadienyl (B1206354) (Cp) ligand. iupac.org These complexes often adhere to the 18-electron rule, which contributes to their stability. While iron, ruthenium, and osmium form analogous compounds, the properties of these complexes can vary significantly down the group. For instance, osmium typically forms stronger metal-carbon and metal-metal bonds compared to ruthenium, which can influence the reactivity and catalytic activity of its complexes. nih.gov

Historical Context of Cyclopentadienyl-Metal Complexes

The field of cyclopentadienyl-metal complexes was revolutionized by the discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. acs.org This seminal discovery of a "sandwich" compound, where an iron atom is situated between two parallel cyclopentadienyl rings, opened a new chapter in organometallic chemistry. wikipedia.org This breakthrough spurred intense research, leading to the synthesis of a wide array of similar complexes, known as metallocenes, with other transition metals. wikipedia.org The cyclopentadienyl ligand proved to be exceptionally versatile, capable of stabilizing metals in various oxidation states and forming not only sandwich complexes but also "half-sandwich" or "piano-stool" structures. libretexts.org The stability and unique reactivity of these compounds have made them fundamental building blocks in organometallic synthesis and catalysis.

Significance of Osmium in Contemporary Organometallic Research

While the organometallic chemistry of osmium is less explored than that of ruthenium, it holds significant interest for contemporary research. acs.org Osmium's high cost and the toxicity of some of its compounds, like osmium tetroxide, have historically been limiting factors. iupac.org However, osmium complexes exhibit unique properties, such as high stability and a propensity for higher oxidation states, which distinguish them from their lighter congeners. nih.gov In the realm of catalysis, although osmium complexes are often less active than their ruthenium counterparts, they can offer different selectivities and have shown promise in reactions like transfer hydrogenation and hydrogenatio. mdpi.com The study of osmium-cyclopentadienyl complexes, for instance, provides insights into fundamental processes like C-H bond activation. acs.org

Classification of Cyclopentadienyl Osmium(II) Complexes

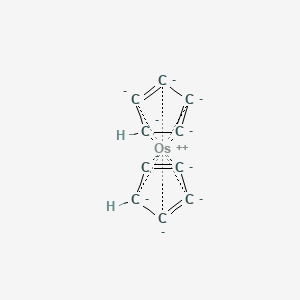

Metallocenes: These are sandwich compounds with the general formula (C₅H₅)₂Os, known as osmocene. In this structure, the osmium(II) center is bonded to two η⁵-cyclopentadienyl ligands. wikipedia.org Osmocene is a white, stable solid and is isostructural with ruthenocene. wikipedia.org

Half-Sandwich or Piano-Stool Complexes: These complexes contain a single cyclopentadienyl ligand, with the general formula (C₅H₅)OsLₙ, where L represents other ligands. libretexts.org These are among the most common types of cyclopentadienyl osmium complexes and serve as versatile starting materials for the synthesis of other derivatives. illinois.edu

Bent Metallocenes: While less common for osmium than for earlier transition metals, these complexes have the formula (C₅H₅)₂OsXₙ, where the cyclopentadienyl rings are tilted relative to each other. libretexts.org

Cationic Complexes: The compound of interest, cyclopenta-1,3-diene;osmium(2+), formally represents a cationic complex. This can exist as the dicationic osmocene, [Os(C₅H₅)₂]²⁺. nih.gov More commonly, cationic osmium(II) cyclopentadienyl complexes are of the half-sandwich type, such as [CpOs(CO)₂(alkane)]⁺. rsc.org

Research Findings on Cyclopentadienyl Osmium Complexes

Detailed studies have been conducted on various cyclopentadienyl osmium complexes, with osmocene being a primary example.

| Property | Data |

| Compound Name | Osmocene |

| Chemical Formula | C₁₀H₁₀Os |

| Molar Mass | 320.42 g/mol |

| Appearance | White solid |

| Melting Point | 234 °C |

| Boiling Point | 298 °C |

| Crystal Structure | Orthorhombic |

Table 1: Physical and Structural Properties of Osmocene. wikipedia.org

Compared to the more famous ferrocene, osmocene is less reactive towards electrophilic aromatic substitution but shows a greater tendency to form adducts with Lewis acids. The osmocenium cation, [Os(C₅H₅)₂]⁺, has a tendency to dimerize, forming a binuclear complex with a direct osmium-osmium bond. wikipedia.org

The synthesis of cyclopentadienyl osmium(II) complexes can be achieved through various routes. For instance, osmocene was first synthesized by reacting osmium(IV) chloride with an excess of sodium cyclopentadienide (B1229720). wikipedia.org Half-sandwich complexes are often prepared from precursors like (η⁵-C₅Me₅)₂Os₂Br₄. illinois.edu

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H2Os-8 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;osmium(2+) |

InChI |

InChI=1S/2C5H.Os/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |

InChI Key |

NHMZGLOOGCTKIJ-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Os+2] |

Origin of Product |

United States |

Synthesis Methodologies for Cyclopentadienyl Osmium Ii Complexes

General Synthetic Strategies for Organoosmium(II) Complexes

The construction of organoosmium(II) complexes, including those with cyclopentadienyl (B1206354) (Cp) ligands, generally proceeds through two main pathways: the direct reaction of an osmium salt with a cyclopentadienyl source or the substitution of existing ligands on a pre-formed osmium complex. acs.orgillinois.edu The choice of strategy is often dictated by the stability of the osmium precursor and the availability of the desired cyclopentadienylating agent. acs.org For instance, half-sandwich (η⁶-arene)-osmium(II) complexes are common starting points, prepared from OsCl₃·nH₂O and a cyclohexadiene derivative. mdpi.com These can then undergo further reactions to introduce other ligands. The synthesis of cyclometalated osmium compounds, a related class of organometallics, often requires polar solvents and specific precursors to facilitate C-H bond activation, which can be more challenging for osmium than for ruthenium. nih.gov

Precursors and Starting Materials for Cyclopentadienyl Osmium(II) Complexes

A range of osmium-containing compounds serve as precursors for the synthesis of cyclopentadienyl osmium(II) complexes. The selection of the starting material is crucial and influences the reaction conditions and the final product's identity. Common precursors range from simple inorganic salts to more complex organometallic dimers. illinois.edumdpi.comwikipedia.org

| Precursor Compound | Formula | Application in Synthesis | References |

| Osmium(III) chloride | OsCl₃ | Reduced in situ to Os(II) in the presence of a ligand. | mdpi.com |

| Osmium tetroxide | OsO₄ | Used in a multi-step synthesis involving reduction. | wikipedia.org |

| Dihydridodichlorobis(triisopropylphosphine)osmium | OsH₂Cl₂(PⁱPr₃)₂ | Reacts with lithium cyclopentadienylides. | acs.orgacs.org |

| Bis(pentamethylcyclopentadienyl)osmium dibromide dimer | (C₅Me₅)₂Os₂Br₄ | A starting material for (pentamethylcyclopentadienyl)osmium(II) phosphine (B1218219) complexes. | illinois.edu |

| Dimeric chloro(μ-chloro)(η⁶-p-cymene)osmium(II) | [{Os(η⁶-p-cymene)Cl(μ-Cl)}₂] | A common precursor for half-sandwich osmium complexes. | acs.org |

| Polymeric bis(bromo)(1,5-cyclooctadiene)osmium(II) | [OsBr₂(cod)]ₓ | A starting material for trispyrazolylborate osmium(II) complexes. | researchgate.net |

Direct Complexation Routes Utilizing Cyclopenta-1,3-diene

These methods involve the formation of the osmium-cyclopentadienyl bond directly from a suitable osmium precursor and a cyclopentadiene (B3395910) source.

One effective strategy involves the reduction of a higher-valent osmium species in the presence of the ligand. For example, Osmium(III) chloride (OsCl₃) can be reduced to Osmium(II) using a high-boiling-point solvent like ethylene (B1197577) glycol. mdpi.com The resulting Os(II) species is then able to coordinate with ligands present in the reaction mixture. A classic synthesis of osmocene, Os(C₅H₅)₂, involves the reaction of osmium tetroxide (OsO₄) with hydrobromic acid, followed by reduction with zinc metal in the presence of cyclopentadiene. wikipedia.org Similarly, the reaction of osmium(IV) chloride with sodium cyclopentadienide (B1229720), where Os(II) chloride is believed to be a transient intermediate, also yields osmocene. wikipedia.org

While well-established for other metals, this specific pathway for osmium is less commonly documented in the literature. The more prevalent methods for synthesizing cyclopentadienyl osmium complexes typically involve the use of cyclopentadienyl anions as nucleophiles in ligand exchange reactions rather than sequential additions to a neutral, coordinated cyclopentadiene.

Ligand Exchange and Functionalization Approaches

These methods start with an existing osmium complex and involve either swapping existing ligands for a cyclopentadienyl group or modifying a coordinated cyclopentadienyl ligand.

A widely used and efficient method for synthesizing cyclopentadienyl osmium(II) complexes is the reaction of an osmium halide precursor with an alkali metal or thallium cyclopentadienyl salt. acs.orgillinois.edu This approach relies on the nucleophilic displacement of halide ligands by the cyclopentadienyl anion.

For instance, the six-coordinate dihydride-dichloro complex OsH₂Cl₂(PⁱPr₃)₂ reacts with functionalized cyclopentadienyllithium (B8815766) compounds, such as Li[C₅H₄(CH₂)₂E] (where E = NMe₂, OMe), to yield the corresponding cyclopentadienyl osmium(II) derivatives. acs.org It has been noted that these reactions are sensitive to the solvent, with hydrocarbon solvents being preferred over donor solvents like THF which can lead to undesired side reactions. acs.org

Another key example is the synthesis of (pentamethylcyclopentadienyl)osmium(II) phosphine complexes from the osmium(III) dimer (C₅Me₅)₂Os₂Br₄. Treatment of this dimer with tertiary phosphines like PPh₃ or PMe₃ in solvents such as ethanol (B145695) or dichloromethane (B109758) affords the osmium(II) complexes (C₅Me₅)OsL₂Br. illinois.edu These bromoosmium(II) species are themselves valuable starting materials for further synthetic transformations. illinois.edu

A summary of a representative reaction is provided below:

| Reactants | Product | Conditions | Reference |

| (C₅Me₅)₂Os₂Br₄ + PPh₃ | (C₅Me₅)Os(PPh₃)₂Br | Ethanol | illinois.edu |

| (C₅Me₅)₂Os₂Br₄ + PMe₃ | (C₅Me₅)Os(PMe₃)₂Br | Dichloromethane | illinois.edu |

| OsH₂Cl₂(PⁱPr₃)₂ + Tl(C₅H₅) | Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ | Not specified | acs.org |

From Hydride Precursors

The synthesis of cyclopentadienyl osmium(II) complexes frequently employs osmium hydride precursors. These starting materials can range from simple dihydrides to more complex polyhydride species, often in higher oxidation states, which lead to the desired Os(II) product through reductive processes.

A common strategy involves the reduction of a suitable cyclopentadienyl osmium halide precursor in the presence of a hydride source. For instance, the treatment of (pentamethylcyclopentadienyl)nitrosylosmium(II) dibromide, CpOs(NO)Br₂, with sodium borohydride (B1222165) (NaBH₄) in ethanol yields the corresponding dihydride, CpOs(NO)H₂. wikipedia.org This yellow, sublimable compound is characterized by an Os-H stretching frequency (νOsH) of 2088 cm⁻¹ in its infrared spectrum and a high-field singlet in its ¹H NMR spectrum at δ -12.36, corresponding to the two hydride ligands. wikipedia.org

Higher-valent osmium hydrides also serve as crucial entry points. The Os(IV) polyhydride complex OsH₆(PⁱPr₃)₂ can be used to generate bis-cyclometalated osmium complexes. illinois.edu Similarly, the Os(IV) dihydride complex [OsH₂Cl₂(PⁱPr₃)₂] reacts with allylamine (B125299) in a process described as a reductive cyclometalation to form an Os(II) species. researchgate.net Another significant hydride precursor is [OsH(Cl)(CO)(PPh₃)₃], which undergoes transmetalation reactions with organomercurial derivatives of ligands like 2-phenylpyridine (B120327) to yield cyclometalated Os(II) complexes. illinois.eduresearchgate.net

Furthermore, osmium(III) complexes can be converted to osmium(IV) trihydrides, which are stable and well-characterized precursors. Mononuclear osmium(III) complexes of the type (C₅Me₅)OsBr₂(L) (where L is a Lewis base like a phosphine) react with sodium borohydride to produce the corresponding osmium(IV) trihydrides, (C₅Me₅)OsH₃(L). youtube.com These compounds adopt a "four-legged piano stool" geometry. youtube.com While these are Os(IV) species, they represent a key synthetic step in the broader chemistry of cyclopentadienyl osmium hydrides.

Table 1: Synthesis of Cyclopentadienyl Osmium Complexes from Hydride Precursors

| Precursor | Reagent(s) | Product | Key Finding |

|---|---|---|---|

| Cp*Os(NO)Br₂ | NaBH₄ | Cp*Os(NO)H₂ | Direct synthesis of an Os(II) dihydride from a dibromide precursor. wikipedia.org |

| [OsH₂Cl₂(PⁱPr₃)₂] | Allylamine | Cyclometalated Os(II) complex | An Os(IV) dihydride undergoes reductive cyclometalation to yield an Os(II) product. researchgate.net |

| [OsH(Cl)(CO)(PPh₃)₃] | Organomercurial derivatives | Cyclometalated Os(II) complexes | Transmetalation reaction pathway from an Os(II) monohydride precursor. illinois.edu |

| (C₅Me₅)OsBr₂(L) | NaBH₄ | (C₅Me₅)OsH₃(L) | Synthesis of stable Os(IV) trihydride complexes from Os(III) precursors. youtube.com |

Introduction of Ancillary Ligands (e.g., phosphines, diphosphines)

The modification of cyclopentadienyl osmium complexes through the introduction of ancillary ligands, particularly phosphines and diphosphines, is a fundamental strategy for tuning their electronic and steric properties. These ligands stabilize the metal center and influence the reactivity of the resulting complex.

One direct method involves the reaction of a dimeric osmium(III) precursor, (C₅Me₅)₂Os₂Br₄, with tertiary phosphines. In suitable solvents, this precursor reacts with phosphines like triphenylphosphine (B44618) (PPh₃) or trimethylphosphine (B1194731) (PMe₃) to afford the monomeric osmium(II) complexes (C₅Me₅)OsL₂Br. illinois.edu This method is also applicable for introducing chelating diphosphine ligands such as dmpm (bis(dimethylphosphino)methane) and dppe (1,2-bis(diphenylphosphino)ethane). illinois.edu

Ligand exchange provides another versatile route. The complex (C₅Me₅)Os(cod)Br, where 'cod' is 1,5-cyclooctadiene, can be synthesized and subsequently used as a starting material. The cod ligand can be displaced by tertiary phosphines, such as triethylphosphine (B1216732) (PEt₃), in refluxing heptane (B126788) to yield complexes like (C₅Me₅)Os(PEt₃)₂Br. illinois.edu

An alternative approach utilizes cyclopentadienyl ligands that possess a pendant phosphine donor group. For example, the lithium salt of a cyclopentadienyl ligand with a phosphine-containing side chain, Li[C₅H₄(CH₂)₂PPh₂], can be reacted with an osmium precursor like OsH₂Cl₂(PⁱPr₃)₂. acs.org This reaction directly incorporates the functionalized cyclopentadienyl-phosphine ligand onto the osmium center, yielding a dihydride complex. acs.org This method is particularly useful for creating chelate structures where the phosphine arm can coordinate intramolecularly.

Table 2: Introduction of Ancillary Phosphine Ligands in Cyclopentadienyl Osmium Complexes

| Osmium Precursor | Ancillary Ligand | Resulting Complex | Synthetic Method |

|---|---|---|---|

| (C₅Me₅)₂Os₂Br₄ | PPh₃ or PMe₃ | (C₅Me₅)OsL₂Br | Direct addition to Os(III) dimer, with reduction to Os(II). illinois.edu |

| (C₅Me₅)Os(cod)Br | PEt₃ | (C₅Me₅)Os(PEt₃)₂Br | Ligand exchange. illinois.edu |

| OsH₂Cl₂(PⁱPr₃)₂ | Li[C₅H₄(CH₂)₂PPh₂] | [η⁵:η¹-C₅H₄(CH₂)₂PPh₂]OsH₂(PⁱPr₃) | Use of a functionalized cyclopentadienyl ligand. acs.org |

| MX(PPh₃)₂(η-C₅H₅) (M=Os, X=Br) | 2-CH₂=CHC₆H₄PPh₂ | OsBr(η²-CH₂=CHC₆H₄PPh₂)(η-C₅H₅) | Reaction with a vinylphosphine ligand. wikipedia.org |

Synthetic Access to Specific Cyclopenta-1,3-diene;Osmium(2+) Variants

The parent compound for this class is osmocene, [Os(C₅H₅)₂], a metallocene in which an osmium(II) ion is coordinated by two cyclopentadienyl anions. wikipedia.org Its synthesis was first reported by Ernst Otto Fischer and involves the reaction of osmium(IV) chloride (OsCl₄) with an excess of sodium cyclopentadienide (NaC₅H₅) in a solvent like dimethoxyethane. wikipedia.org An in situ reduction of Os(IV) to Os(II) is presumed to occur during the reaction. wikipedia.org An alternative, though lower-yielding, method uses cyclopentadienyl magnesium bromide as the cyclopentadienyl source. wikipedia.org

A more contemporary and common laboratory preparation starts with the more readily available osmium tetroxide (OsO₄). wikipedia.org The OsO₄ is first treated with hydrobromic acid (HBr), and the resulting osmium bromide species is reduced with zinc dust in the presence of cyclopentadiene to form the stable, white solid osmocene. wikipedia.org

Synthetic routes to substituted variants, such as half-sandwich complexes, are also well-established. These "piano stool" complexes are typically of the CpOsL₂X type. colonialmetals.com A versatile precursor for many pentamethylcyclopentadienyl (Cp*) osmium(II) variants is the osmium(III) dimer, (C₅Me₅)₂Os₂Br₄. illinois.edu As previously noted, reaction of this dimer with tertiary phosphines (L) directly yields the osmium(II) complexes (C₅Me₅)OsL₂Br. illinois.edu These bromoosmium(II) species are excellent starting materials for a wide range of other osmium(II) complexes. For example, treatment of (C₅Me₅)Os(PMe₃)₂Br with NaBH₄ leads to the dihydride cation [(C₅Me₅)Os(PMe₃)₂H₂]⁺, which can be deprotonated to the neutral hydride (C₅Me₅)Os(PMe₃)₂H. illinois.edu

Table 4: Synthesis of Osmocene and Related Variants

| Product Variant | Starting Material(s) | Reagent(s) | Key Features |

|---|---|---|---|

| Osmocene, [Os(C₅H₅)₂] | Osmium(IV) chloride | Sodium cyclopentadienide | Classic synthesis via salt metathesis. wikipedia.org |

| Osmocene, [Os(C₅H₅)₂] | Osmium tetroxide | HBr, Zinc, Cyclopentadiene | Synthesis from a common osmium starting material. wikipedia.org |

| (C₅Me₅)OsL₂Br | (C₅Me₅)₂Os₂Br₄ | Tertiary Phosphines (L) | Synthesis of half-sandwich Cp*Os(II) complexes. illinois.edu |

| (C₅Me₅)Os(PMe₃)₂H | (C₅Me₅)Os(PMe₃)₂Br | NaBH₄, then MeLi | Conversion of a bromo-complex to a neutral hydride. illinois.edu |

Advanced Spectroscopic and Computational Characterization of Cyclopentadienyl Osmium Ii Complexes

Structural Elucidation by X-ray Diffraction Techniques

X-ray diffraction stands as a cornerstone technique for the precise determination of molecular structures in the solid state. For cyclopentadienyl (B1206354) osmium(II) complexes, it provides invaluable data on coordination geometries, bond lengths, and bond angles, which are crucial for understanding their chemical behavior.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the complex with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice determines the pattern of scattered X-rays, which can then be mathematically reconstructed to generate a detailed model of the molecule.

For cyclopentadienyl osmium(II) complexes, this analysis reveals the characteristic "piano-stool" geometry, where the osmium atom is coordinated to a planar cyclopentadienyl ring and several other ligands, resembling a stool. rsc.org The quality of the single crystals is paramount for obtaining high-resolution data, which allows for the precise determination of atomic positions and anisotropic displacement parameters. nih.gov The process can be complex, and in some cases, issues like crystal twinning or disorder can present challenges that require sophisticated refinement strategies. psu.edu The structures of several cyclopentadienyl osmium(II) complexes have been successfully determined using this method, providing a solid foundation for understanding their properties. documentsdelivered.comrsc.org

Analysis of Coordination Geometries and Bond Parameters

The coordination geometry around the central osmium atom is a key feature revealed by X-ray diffraction. wikipedia.org In most cyclopentadienyl osmium(II) complexes, the osmium center adopts a pseudo-octahedral or related geometry, with the cyclopentadienyl ligand occupying one coordination face. nih.govlibretexts.orgyoutube.com The other coordination sites are occupied by various ligands, such as halides, phosphines, or carbonyl groups.

The analysis of bond parameters, including bond lengths and angles, provides quantitative insights into the nature of the metal-ligand interactions. For instance, the Os-C bonds to the cyclopentadienyl ring are typically uniform, indicating a strong η5-coordination. The bond lengths between osmium and other ligands can vary depending on the electronic and steric properties of those ligands. For example, the Os-P bond lengths in phosphine (B1218219) complexes are sensitive to the nature of the phosphine ligand. documentsdelivered.com Comparing the bond parameters of osmium complexes with their ruthenium analogues often reveals subtle differences arising from the differing atomic radii and electronic configurations of the two metals. documentsdelivered.com

| Compound | Os-C (Cp) (Å) | Os-Cl (Å) | Os-P (Å) | Reference |

| OsCl(PPh₃)₂(η-C₅H₅) | ~2.23 (avg) | 2.441(2) | 2.333(2), 2.340(2) | documentsdelivered.com |

| [OsCl(η⁶-p-cymene)(κ²-dppm)]⁺ | - | 2.434(1) | 2.358(1), 2.365(1) | nih.gov |

| [OsCl(η⁶-C₆H₆)(PPh₃)(GeCl₃)] | - | 2.448(2) | 2.399(2) | nih.gov |

This table presents selected bond parameters for representative osmium complexes. Note that the coordination environment and ligands significantly influence these values.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for characterizing the structure and bonding of cyclopentadienyl osmium(II) complexes in solution and the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the connectivity and electronic environment of atoms within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. huji.ac.ilresearchgate.net For diamagnetic osmium(II) complexes, sharp and well-resolved NMR spectra are typically observed, allowing for precise structural assignments. mdpi.com The chemical shifts and coupling constants are sensitive to the electronic and steric influences of the ligands attached to the osmium center. acs.org

¹H NMR spectroscopy is a fundamental tool for characterizing cyclopentadienyl osmium(II) complexes. The protons on the cyclopentadienyl ring typically give rise to a sharp singlet in the range of δ 4.5-6.0 ppm, although the exact chemical shift can be influenced by the other ligands present in the complex. nih.govnih.gov For substituted cyclopentadienyl rings, such as the pentamethylcyclopentadienyl (Cp*) ligand, a singlet corresponding to the fifteen methyl protons is observed, usually at a higher field (around δ 1.5-2.5 ppm). illinois.edu

The protons of other ligands coordinated to the osmium atom also provide valuable structural information. For instance, in phosphine complexes, the protons on the phosphine ligands can show complex coupling patterns due to both proton-proton and proton-phosphorus interactions. nih.gov In some cases, variable-temperature ¹H NMR studies can be used to investigate dynamic processes in solution, such as ligand exchange or fluxional behavior. illinois.edu It is important to note that even for some apparently diamagnetic osmium complexes, anomalous ¹H NMR spectra with shifts characteristic of paramagnetic complexes have been observed, suggesting complex electronic structures. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the complex. The carbon atoms of the cyclopentadienyl ring typically appear as a single resonance in the ¹³C NMR spectrum, with a chemical shift that is sensitive to the electron density at the osmium center. acs.org For a simple cyclopentadienyl ligand, this resonance is usually found in the range of δ 70-90 ppm. In pentamethylcyclopentadienyl (Cp*) complexes, two distinct resonances are observed: one for the five equivalent ring carbons and another for the five equivalent methyl carbons. illinois.edu

The chemical shifts of the carbon atoms in other ligands can also provide insights into the bonding and electronic structure of the complex. For example, in carbonyl complexes, the resonance for the carbonyl carbon is typically found at a very low field. The coupling between ¹³C nuclei and other NMR-active nuclei, such as ³¹P in phosphine ligands, can provide additional structural information. acs.org

| Compound Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| (C₅H₅)Os | 4.5 - 6.0 | 70 - 90 | acs.orgnih.gov |

| (C₅Me₅)Os | 1.5 - 2.6 | ~100 (ring), ~10 (methyl) | illinois.edu |

| PPh₃ protons (on Os complex) | 7.2 - 7.8 | 128 - 135 | nih.gov |

| p-cymene protons (on Os complex) | 5.0 - 6.2 (arene), 2.5 (septet), 1.2 (doublet), 1.8 (singlet) | 85-100 (arene), 30 (CH), 22 (CH₃), 18 (CH₃) | nih.gov |

This table provides typical chemical shift ranges for common fragments in cyclopentadienyl osmium(II) complexes. The exact values can vary depending on the specific complex and the solvent used.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organometallic complexes containing phosphorus ligands, such as cyclopentadienyl osmium(II) complexes. The chemical shift (δ) and coupling constants (J) provide valuable information about the electronic environment and connectivity of the phosphorus atoms.

In studies of triosmium clusters with phosphine ligands, solid-state ³¹P NMR has been instrumental. rsc.org For instance, the spectra of H₂Os₃(CO)₁₀L' and Os₃(CO)₁₁L', where L' is a phosphine ligand anchored to silica, are consistent with their expected structures, demonstrating the utility of this technique in confirming the integrity of surface-attached complexes. rsc.org

The ³¹P{¹H} NMR spectrum of certain osmium complexes can reveal the presence of different isomers or coordination modes. For example, the spectrum of a mixture containing TpOs(PPh₃)(η¹-dmpm)Cl and TpOs(η²-dmpm)Cl shows distinct signals for the different phosphorus environments. illinois.edu

In the characterization of osmium(II) chlorocarbonyl complexes with bidentate phosphines, ³¹P NMR spectroscopy, in conjunction with IR spectroscopy and X-ray crystallography, has been used to confirm the molecular structures. researchgate.net Similarly, for a series of arene-osmium(II) complexes with phosphinite-type ligands, multinuclear NMR, including ³¹P NMR, was essential for their characterization. researchgate.net

The ³¹P NMR data for selected cyclopentadienyl osmium(II) and related complexes are summarized in the table below.

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| [OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)] | - | - | J(HP) = 27.2 | acs.org |

| Vinylidene Complex | CDCl₃ | δ 327.68 (d) | ²J(CP) = 7.8 | acs.org |

| Vinylidene Complex from 1-alkyne | - | δ 324.78 (d) | ²J(CP) = 7.9 | acs.org |

¹⁸⁷Os NMR Spectroscopy

Direct observation of the ¹⁸⁷Os nucleus by NMR spectroscopy is challenging due to its low natural abundance (1.96%) and small magnetogyric ratio, resulting in low receptivity. However, when obtainable, ¹⁸⁷Os NMR spectra provide direct insight into the metal center's electronic environment. Due to the limited direct studies on cyclopentadienyl osmium(II) complexes, data from related osmium complexes are often used for comparative purposes. The chemical shifts in ¹⁸⁷Os NMR are highly sensitive to the nature of the ligands, the coordination number, and the oxidation state of the osmium atom.

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes in solution, such as ligand exchange, fluxional behavior of molecules, and equilibria between different species.

For the dinuclear osmium(III) complex (C₅Me₅)₂Os₂Br₄, the ¹H NMR chemical shift of the C₅Me₅ groups is temperature-dependent. illinois.edu In CD₂Cl₂, the signal shifts from δ 1.90 at -95 °C to δ 2.56 at 25 °C, indicating that the complex is weakly paramagnetic. illinois.edu This temperature dependence suggests a singlet-triplet splitting of over 800 cm⁻¹. illinois.edu

In the case of (Hap)₂Os(OCH₂CH₂O), VT-NMR spectra revealed the presence of two stereoisomers in a 9:1 ratio at low temperatures (<-60 °C). rsc.org This demonstrates the ability of VT-NMR to resolve and quantify isomeric mixtures that may be in rapid exchange at room temperature. rsc.org The study of inclusion complexes also benefits from VT-¹H NMR to understand the dynamics of guest-host interactions. ibb.waw.pl

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of complex molecules like cyclopentadienyl osmium(II) complexes, especially when one-dimensional spectra are insufficient due to signal overlap. huji.ac.ilmdpi.com These methods reveal connectivity between different nuclei. huji.ac.ilharvard.edu

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are J-coupled, typically through three bonds. sdsu.edulibretexts.org It helps to establish proton-proton connectivity within a ligand, such as the cyclopentadienyl ring or other organic moieties attached to the osmium center. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These are heteronuclear techniques that correlate the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C. sdsu.eduwikipedia.org They are powerful for assigning carbon signals based on the assignments of their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique detects longer-range correlations between protons and heteronuclei, typically over two to four bonds. wikipedia.org It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule by observing correlations across linking atoms. sdsu.eduwikipedia.org

The complete assignment of the ¹H-NMR spectra for various Ru(II) and Os(II) complexes with polyquinoline ligands has been achieved through a combination of one- and two-dimensional NMR techniques. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of cyclopentadienyl osmium(II) complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups within a complex. For instance, in the complex [OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)], the IR spectrum shows a distinct ν(OsH) stretching frequency at 2080 cm⁻¹ and a ν(CO) band at 1900 cm⁻¹. acs.org The protonation of this complex to form the dihydrido species [OsH₂(η⁵-C₅H₅)(CO)(PPrⁱ₃)]BF₄ results in a shift of the ν(OsH) to 2140 cm⁻¹ and the ν(CO) to 2030 cm⁻¹. acs.org In vinylvinylidene osmium complexes, the ν(C=C) absorptions are observed around 1656 and 1627 cm⁻¹. acs.org The IR spectra of methyl-π-cyclopentadienyl complexes have also been measured and assigned. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. It has been used to probe the characteristic vibrational frequencies of osmium(II) nitrosyl complexes. rsc.org For Os-Os multiple bonds, resonance Raman spectroscopy has been used to assign the Os-Os stretching vibration. nih.gov The combined use of IR and Raman spectroscopy is a powerful tool for the structural elucidation of simple molecules, as the selection rules for the two techniques are often different. bdu.ac.in For octahedral hexahalo complexes, which have a center of symmetry, certain vibrational modes are IR active while others are Raman active, and some are forbidden in both. nih.gov

The table below summarizes key vibrational frequencies for selected osmium complexes.

| Complex | Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| [OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)] | IR | ν(OsH) | 2080 | acs.org |

| [OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)] | IR | ν(CO) | 1900 | acs.org |

| [OsH₂(η⁵-C₅H₅)(CO)(PPrⁱ₃)]BF₄ | IR | ν(OsH) | 2140 | acs.org |

| [OsH₂(η⁵-C₅H₅)(CO)(PPrⁱ₃)]BF₄ | IR | ν(CO) | 2030 | acs.org |

| Vinylvinylidene osmium complex | IR | ν(C=C) | 1656, 1627 | acs.org |

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the composition of cyclopentadienyl osmium(II) complexes. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly employed.

For a series of Ru(II) and Os(II) tris-chelate complexes with bidentate 2-pyridylquinoline ligands, FAB-MS was used for characterization. mdpi.com In the study of cyclometalated benzimidazole (B57391) osmium(II) complexes, positive-ion ESI-MS displayed the [M – CF₃SO₃]⁺ peaks with the expected isotopic distribution pattern, confirming the formation of the desired cationic complexes. nih.gov Field desorption mass spectrometry has been used to identify the pyrazolyl complex TpOs(cod)(pyrazolyl)⁺ or the tetrakis(pyrazolyl)borate hydride (pzTp)Os(cod)H⁺. illinois.edu

Electron Microscopy and Related Techniques for Microstructure Analysis

Electron microscopy (EM) techniques are powerful for visualizing the microstructure of materials containing osmium complexes, often at the nanoscale. Osmium is frequently used as a staining agent in transmission and scanning electron microscopy due to its high electron density, which provides excellent contrast. nih.gov

In the context of biological samples, osmium tetroxide (OsO₄) is a widely used stain, particularly for lipids. nih.gov Recent studies using photoemission electron microscopy (PEEM) have shown that Os(IV), in the form of OsO₂, forms nanoaggregates in lipid membranes, which enhances the EM signal. nih.gov

For macromolecular complexes, cryo-electron microscopy is a key technique for visualization. nih.gov This involves preparing frozen-hydrated grids of the sample and collecting low-dose data using a transmission electron microscope. nih.gov While not directly focused on cyclopentadienyl osmium(II) complexes, these methods could be applied to study supramolecular assemblies or polymeric materials incorporating such complexes.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of materials at the nanoscale. In the context of cyclopentadienyl osmium(II) complexes, TEM has been utilized to investigate the structure of materials incorporating these complexes. For instance, DNA-targeting polypyridyl Os(II) complexes have been studied as high-resolution contrast probes for TEM. nih.gov The high electron density of the osmium atom enhances the contrast in TEM images, allowing for the detailed visualization of subcellular structures. researchgate.net

A significant application of osmium in electron microscopy is as a staining agent, often in the form of osmium tetroxide (OsO₄), to enhance the contrast of biological tissues. mdpi.comnih.gov While not directly studying the "cyclopenta-1,3-diene;osmium(2+)" cation, this application highlights the utility of osmium's electron-scattering properties in TEM. mdpi.com Recent studies have focused on improving TEM imaging of biological nanoparticles, such as outer membrane vesicles, by using a dual fixation protocol with osmium tetroxide and uranyl acetate, which helps in preserving the shape and structure of these delicate samples. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides topographical and compositional information about the surface of a sample. Like TEM, osmium-containing compounds are used as staining agents in SEM to improve image contrast, particularly in biological specimens. mdpi.comnih.gov The high atomic number of osmium leads to strong backscattered electron signals, which generate high-contrast images of the sample's surface features. nih.gov

In a study on meiotic chromosomes, SEM with backscattered electron imaging revealed a high Z contrast in chromatid cores and kinetochores stained with an osmium tetroxide-p-phenylenediamine procedure. nih.gov Further analysis using SEM X-ray microanalysis identified osmium and phosphorus as the primary elements in these structures. nih.gov This demonstrates the capability of SEM not only for imaging but also for elemental analysis of osmium-containing structures.

High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is particularly sensitive to the atomic number (Z-contrast) of the elements in the sample. This makes it an ideal tool for locating and identifying heavy elements like osmium within a lighter matrix.

In studies of osmium-stained biological tissues, HAADF-STEM has been instrumental in confirming the specific localization of osmium. chemrxiv.org For example, HAADF-STEM images of ultrathin brain sections showed bright contrast corresponding to osmium-rich aggregates along cell membranes. chemrxiv.org This was further corroborated by Energy Dispersive X-ray Spectroscopy (EDS) mapping, which confirmed that these bright areas were indeed rich in osmium. chemrxiv.org Research has indicated that OsO₂, with its metallic electronic structure, is likely the main source of contrast in electron microscopy of osmium-stained samples. chemrxiv.orguchicago.edunih.gov

X-ray Based Compositional and Electronic Structure Techniques

X-ray Photoelectron Spectroscopy (XPS)

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be used to identify the elements present and their oxidation states. For an osmium(II) complex, XPS would be able to confirm the +2 oxidation state of the osmium center by analyzing the core-level spectra of the Os 4f or other accessible osmium orbitals.

In a broader context, photoemission electron microscopy (PEEM), a technique related to XPS, has been used to study the chemical contrast mechanism of osmium staining in lipid membranes. researchgate.net These studies revealed that the contrast in osmium-stained biological samples arises from differences in the electronic density of states for osmium compounds compared to the surrounding biological tissues. chemrxiv.org

X-ray Absorption Fine Structure (XAFS) Spectroscopy (XANES, EXAFS)

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the local geometric and/or electronic structure of matter. iupac.org The technique is element-specific and can provide detailed information about the coordination environment of a specific atom within a molecule. XAFS is typically divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.org

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.org For a cyclopentadienyl osmium(II) complex, the XANES region of the osmium L-edge spectrum would be sensitive to the formal oxidation state of the osmium center and the symmetry of its coordination sphere.

EXAFS provides information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. xrayabsorption.org By analyzing the EXAFS oscillations, one could determine the precise Os-C bond lengths of the cyclopentadienyl ligand and the bond lengths to other ligands attached to the osmium center.

The application of XAFS requires a tunable source of X-rays, which is typically provided by a synchrotron radiation source. iupac.org The ability of XAFS to probe the local structure makes it an invaluable tool for characterizing the detailed molecular structure of cyclopentadienyl osmium(II) complexes in various states, including in solution or embedded in a solid matrix.

Other Advanced Characterization Techniques

Beyond the primary techniques discussed, a suite of other advanced methods is crucial for a comprehensive understanding of cyclopentadienyl osmium(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is fundamental for characterizing the structure of these complexes in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment of the cyclopentadienyl ligands and any other organic ligands present. For example, the ¹H NMR spectra of cyclometalated osmium complexes have been used to confirm their structure and purity. nih.gov

UV-visible Absorption Spectroscopy is used to study the electronic transitions within the osmium complexes. These spectra typically show intense bands in the UV region due to π-π* transitions within the ligands and moderately intense bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. nih.govacs.org Some osmium complexes exhibit absorption in the near-infrared (NIR) region, which is a desirable property for applications in photodynamic therapy. nih.govchemrxiv.org

Electrochemistry , particularly cyclic voltammetry, is employed to investigate the redox properties of osmium complexes. mdpi.com These studies can determine the formal reduction potentials of the Os(III)/Os(II) couple, providing insight into the electronic effects of the cyclopentadienyl and other ancillary ligands. nih.gov

Computational Methods , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can provide insights into the electronic structure, molecular orbitals, and spectroscopic properties of osmium complexes. mdpi.com For example, DFT has been used to study the molecular orbitals of bis(terpyridine)osmium(II) complexes to understand their redox behavior. mdpi.com

Reactivity and Reaction Mechanisms of Cyclopentadienyl Osmium Ii Complexes

Ligand Substitution Reactions

Ligand substitution in cyclopentadienyl (B1206354) osmium(II) complexes is a fundamental process for the synthesis of new derivatives and for catalytic applications. dntb.gov.ua The mechanism of these reactions can generally be described by a continuum between two extremes: a dissociative (D) mechanism and an associative (A) mechanism. csic.esacs.org An interchange (I) mechanism, which is a concerted process, is also possible. acs.org

In a dissociative mechanism , a ligand first dissociates from the metal center, generating a coordinatively unsaturated intermediate, which is then trapped by an incoming ligand. acs.org This pathway is often favored in sterically congested 18-electron complexes, where the dissociation of a ligand relieves steric strain. researchgate.net The rate of a dissociative reaction is typically dependent only on the concentration of the starting complex and shows a positive entropy of activation. dntb.gov.ua

Conversely, an associative mechanism involves the initial formation of a bond between the incoming ligand and the metal center, leading to a higher-coordinate intermediate from which the leaving group then departs. csic.esacs.org This pathway is less common for 18-electron cyclopentadienyl osmium(II) complexes unless the complex is coordinatively unsaturated or a ligand can change its bonding mode to open a coordination site. dntb.gov.uaresearchgate.net The rate of an associative reaction depends on the concentrations of both the complex and the incoming ligand. csic.es

The actual mechanism for a given cyclopentadienyl osmium(II) complex will depend on several factors, including the steric and electronic properties of the ancillary ligands, the nature of the incoming and outgoing ligands, and the reaction conditions. For instance, the displacement of a phosphine (B1218219) ligand in Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ by other ligands like phenylmethylene or terminal alkynes highlights the accessibility of substitution pathways. acs.org

Table 1: General Characteristics of Ligand Substitution Mechanisms

| Mechanism | Key Feature | Intermediate Coordination Number | Rate Law (Typical) | Stereochemistry |

| Dissociative (D) | Initial ligand departure | Lower than reactant | First-order: Rate = k[Complex] | Often leads to scrambling |

| Associative (A) | Initial incoming ligand attack | Higher than reactant | Second-order: Rate = k[Complex][Incoming Ligand] | Retention of stereochemistry is possible |

| Interchange (I) | Concerted bond making/breaking | No distinct intermediate | Can be first or second order | Variable |

C-H Bond Activation Processes

Cyclopentadienyl osmium(II) complexes are capable of activating strong C-H bonds, a reaction of significant interest for the functionalization of hydrocarbons. nih.govrutgers.edu The electron-rich nature of the Os(II) center is crucial for this reactivity, enabling the metal to interact with and cleave C-H bonds of various substrates, including alkanes, arenes, and even those within its own ligands. csic.esacs.org

One of the primary mechanisms for C-H bond activation by low-valent metal centers is oxidative addition. rutgers.edu In this process, the metal center inserts into the C-H bond, leading to the formal oxidation of the metal (e.g., Os(II) to Os(IV)) and the formation of new hydride and alkyl/aryl ligands. nih.govrutgers.edu The reaction is believed to proceed through an initial coordination of the C-H σ-bond to the metal center, forming a σ-complex, followed by cleavage of the bond. rutgers.edu

For cyclopentadienyl osmium(II) systems, the generation of a coordinatively unsaturated, 16-electron intermediate is often a prerequisite for oxidative addition. This can be achieved, for example, by the dissociation of a ligand. The resulting metal fragment can then activate C-H bonds. acs.org For instance, the reaction of [OsH₆(PⁱPr₃)₂] with various organic substrates leads to cyclometalation through C-H bond activation, forming stable osmium-trihydride complexes. csic.esnih.gov While this precursor is Os(VI), the principle of C-H activation leading to stable organometallic products is clearly demonstrated. The synthesis of cyclometalated osmium complexes often requires more forcing conditions compared to their ruthenium counterparts, proceeding through mechanisms like oxidative addition. nih.gov

The choice between activating different types of C-H bonds (e.g., sp², sp³) can be influenced by both kinetic and thermodynamic factors, including bond dissociation energies and the steric environment at the metal center. nih.gov

A significant achievement in the study of C-H activation is the direct observation of methane (B114726), the most inert alkane, coordinated to a metal center. A key example involves a pentamethylcyclopentadienyl osmium(II) complex. Low-temperature protonation of the methyl complex (C₅Me₅)Os(dmpm)(CH₃) yields a cationic methyl/hydride complex, [(C₅Me₅)Os(dmpm)(CH₃)H]⁺. nih.govillinois.edu This species exists in a dynamic equilibrium with its σ-methane tautomer, [(C₅Me₅)Os(dmpm)(CH₄)]⁺. researchgate.netnih.govillinois.edu

Equilibrium of Methyl/Hydride and σ-Methane Osmium(II) Complexes [(C₅Me₅)Os(dmpm)(CH₃)H]⁺ ⇌ [(C₅Me₅)Os(dmpm)(CH₄)]⁺

Initially, the methyl/hydride form was found to be more stable by approximately 5 kcal/mol. nih.govillinois.edu However, theoretical calculations predicted that modifying the ancillary ligands could reverse this stability. nih.gov By replacing the electron-donating dmpm (Me₂PCH₂PMe₂) ligand with the more electron-withdrawing dfmpm ((CF₃)₂PCH₂P(CF₃)₂), the σ-methane complex becomes the more stable tautomer. nih.govillinois.edu This is attributed to a decrease in the electron richness of the osmium center, which disfavors the full oxidative addition of the C-H bond. nih.gov Characterization by low-temperature NMR spectroscopy has provided experimental evidence for the structure of the coordinated methane, showing it binds to the osmium center through a single M···H-C bridge. researchgate.netnih.govillinois.edu

Electrophilic and Nucleophilic Reactions of Coordinated Ligands

The coordination of a ligand to a metal center like osmium(II) can significantly alter the ligand's reactivity, making it susceptible to attacks by either electrophiles or nucleophiles. libretexts.orgu-tokyo.ac.jpyoutube.com The electron-rich [Os(NH₃)₅]²⁺ fragment, for example, acts as a strong π-base, capable of activating coordinated π-systems toward electrophilic attack. acs.org

While cyclopentadienyl ligands typically bind in an η⁵-fashion, they can also coordinate through fewer atoms, such as in an η²-mode. An η²-coordinated cyclopentadiene (B3395910) ligand on an electron-rich osmium(II) center is activated towards electrophilic attack. acs.org Research has shown that complexes of the type [Os(NH₃)₅(η²-CpH)]²⁺ undergo direct electrophilic addition. acs.orgfigshare.com

The reaction with a Brønsted acid (a proton) or a carbon electrophile (like an acetal (B89532) in the presence of a Lewis acid) occurs at the exo face of the diene, leading to the formation of a cationic π-allyl complex. acs.org This intermediate can then be intercepted by a mild nucleophile, resulting in a stereocontrolled 1,3-disubstitution of the cyclopentene (B43876) ring. This sequential electrophile/nucleophile addition provides a valuable synthetic route to substituted cycloalkenes. acs.org

Sequential Electrophile/Nucleophile Addition to an η²-Cyclopentadiene Osmium(II) Complex

Electrophilic Attack: [Os(NH₃)₅(η²-CpH)]²⁺ + E⁺ → [Os(NH₃)₅(η³-CpH-E)]³⁺

Nucleophilic Attack: [Os(NH₃)₅(η³-CpH-E)]³⁺ + Nu⁻ → [Os(NH₃)₅(η²-CpH-E-Nu)]²⁺

Electrophilic attack can occur at the metal center, at the cyclopentadienyl ring, or at other ancillary ligands, depending on the site of highest electron density. In complexes containing basic sites, such as pendant amine groups on the cyclopentadienyl ligand, electrophilic attack by a proton or a methyl group can occur at the nitrogen atom. nih.gov

For example, the complex OsH{η⁵-C₅H₄(CH₂)₂NMe₂}(PⁱPr₃)₂ reacts with trifluoromethanesulfonic acid (HOTf) first at the metal center to form a dihydride complex. A second equivalent of acid then protonates the nitrogen atom of the pendant amine group. nih.gov Similarly, reaction with methyl trifluoromethanesulfonate (B1224126) leads to methylation of the nitrogen atom. nih.gov These reactions demonstrate that electrophilic additions can be directed to specific sites within the complex, allowing for stepwise functionalization. nih.gov

Nucleophilic Additions to Cationic π-Allyl Intermediates

While direct studies on nucleophilic additions to cationic π-allyl intermediates of cyclopentadienyl osmium(II) are not extensively detailed in the available literature, the reactivity can be inferred from the well-established principles of organometallic chemistry and studies on analogous d⁶ metal complexes, such as those of palladium.

The formation of a cationic π-allyl osmium complex, typically represented as [CpOs(π-allyl)L₂]⁺ (where Cp is cyclopentadienyl and L represents ancillary ligands), generates a potent electrophile. The positive charge on the complex activates the allyl ligand, making it susceptible to attack by a wide range of nucleophiles. The key mechanistic question in these reactions is the regioselectivity of the nucleophilic attack—that is, whether the nucleophile adds to the central or a terminal carbon of the π-allyl moiety.

The regiochemistry of this addition is governed by a combination of electronic and steric factors, which are heavily influenced by the nature of the ancillary ligands (L) attached to the osmium center. For many transition metal π-allyl systems, the following general trends are observed:

"Hard" vs. "Soft" Nucleophiles: "Soft" nucleophiles, such as stabilized carbanions like malonates, tend to attack the more electron-deficient terminal carbon of the allyl ligand. In contrast, "harder" nucleophiles may show less selectivity.

Ancillary Ligand Effects: The electronic properties of the ancillary ligands play a crucial role. Electron-donating ligands can increase the electron density on the metal, which may favor attack at the central carbon. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the terminal carbons, directing the attack there. The steric bulk of the ligands can also direct the nucleophile to the less hindered terminal position.

Reactions Involving Alkyne Ligands and Carbon-Carbon Coupling

Cyclopentadienyl osmium(II) complexes exhibit diverse reactivity with alkynes, leading to the formation of new carbon-carbon bonds and various organometallic products. These reactions are of significant interest for their potential applications in organic synthesis.

The coordination of an alkyne to the osmium center can activate it towards further transformations. Depending on the reaction conditions and the nature of the ancillary ligands, the alkyne can participate in several types of reactions:

Cycloaddition Reactions: In one notable example, pentamethylcyclopentadienyl osmium(II) diazoalkane complexes react with acetylene (B1199291) under mild conditions (1 atmosphere pressure at room temperature) to yield 3H-pyrazole derivatives through a (3+2) cycloaddition pathway. organic-chemistry.org

Formation of Vinylidene and Allenylidene Complexes: The reaction of osmium complexes with terminal alkynes can lead to the formation of vinylidene (=C=CHR) or allenylidene (=C=C=CR₂) ligands through rearrangement. These intermediates are themselves valuable for further synthetic transformations.

Carbon-Carbon Coupling: The coupling of alkyne ligands is a powerful method for constructing more complex organic molecules. For instance, the reaction of certain osmium hydride complexes with an excess of phenylacetylene (B144264) can lead to the incorporation of three phenylacetylene units, featuring distinct acetylide and vinylidene binding motifs in the final product. masterorganicchemistry.com

The nature of the alkyne coordination, as either a 2-electron or a 4-electron donor, significantly influences its subsequent reactivity. Removal of a chloride ligand from a complex like Os(η⁵-C₅H₅)Cl{η²-HCCC(OH)R₂}(PⁱPr₃) transforms the alkyne from a 2-electron donor to a 4-electron donor. youtube.comrsc.org This change in bonding, where the second π-orbital of the alkyne participates in bonding to the metal, strengthens the metal-alkyne interaction and alters the reactivity profile of the complex. youtube.comrsc.org

Below is a table summarizing representative reactions involving alkyne ligands with osmium complexes:

Interactive Data Table: Reactions of Osmium Complexes with Alkynes

| Osmium Precursor Type | Alkyne Substrate | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| (C₅Me₅)Os(diazoalkane)(L)₂ | Acetylene | 1 atm, Room Temp. | 3H-pyrazole derivative | organic-chemistry.org |

| Os(P |

Phenylacetylene (excess) | Not specified | Complex with 3 coupled phenylacetylene units | masterorganicchemistry.com |

| Os(η⁵-C₅H₅)Cl{η²-alkyne}(PⁱPr₃) | Propargyl alcohols | TlPF₆ | Cationic 4e⁻ alkyne complex | youtube.comrsc.org |

Mechanistic Investigations through Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of organometallic reactions. By selectively replacing atoms with their heavier isotopes (e.g., hydrogen with deuterium), chemists can track the movement of atoms and distinguish between different potential reaction pathways.

In the context of osmium chemistry, isotopic labeling has been instrumental in characterizing the structure and dynamics of elusive intermediates. For example, in studies of osmium alkane complexes, the coordination modes of propane (B168953) and butane (B89635) ligands were determined using isotopic perturbation of equilibrium (IPE) experiments. nih.gov These studies revealed that the alkane ligand binds to the osmium center through a single methyl group in a κ¹-H or η²-C,H fashion. nih.gov

Specifically, low-temperature protonation of osmium(II) alkyl complexes like (C₅Me₅)Os(dfmpm)R (where R is an alkyl group and dfmpm is a phosphine ligand) in a deuterated solvent (CDFCl₂) generates σ-alkane complexes. nih.gov The ¹H NMR spectra of these complexes show characteristic upfield shifts for the protons of the coordinated methyl group. By comparing the spectra of isotopically labeled and unlabeled compounds, researchers can gain insight into the bonding and structure of these species. nih.gov

The table below summarizes key findings from isotopic labeling studies on related osmium complexes.

Interactive Data Table: Isotopic Labeling Studies of Osmium Complexes

| Osmium Complex System | Isotopic Label Used | Technique | Mechanistic Insight | Reference |

|---|---|---|---|---|

| (C₅Me₅)Os(dfmpm)(alkane)⁺ | Deuterium labeling of alkane ligands | ¹H NMR, IPE | Determined κ¹-H / η²-C,H coordination mode of propane and butane. | nih.gov |

| Protonation of (C₅Me₅)Os(dfmpm)(alkyl) | CDFCl₂ (deuterated solvent) | Low-temperature ¹H NMR | Characterization of stable σ-alkane complexes at low temperatures. | nih.gov |

These studies provide precise information on ligand coordination and dissociation energies, which are fundamental to understanding the reactivity of these osmium complexes.

Influence of Ancillary Ligands on Reactivity and Selectivity

The ancillary ligands—those not directly involved in the primary transformation but coordinated to the metal center—have a profound impact on the reactivity and selectivity of cyclopentadienyl osmium(II) complexes. By modifying the steric and electronic properties of these ligands, it is possible to fine-tune the behavior of the metal center.

Steric Effects: The size and shape of ancillary ligands can dictate the accessibility of the metal center to incoming substrates and influence the stereochemical outcome of reactions. Bulky phosphine ligands, for example, can create a sterically hindered environment that favors the formation of one regioisomer over another in catalytic reactions. In some cases, steric strain between bulky ligands can lead to ligand dissociation, opening up a coordination site for a substrate to bind.

Pendant Donor Groups: Incorporating a donor group into the cyclopentadienyl ligand itself, creating a "tethered" ligand, can lead to unique reactivity. These pendant arms, which can contain phosphorus or nitrogen donors, can coordinate to the osmium center, influencing its stability and reactivity patterns. The solvent can also play a critical role in whether this pendant group coordinates to the metal.

The table below provides a summary of how different types of ancillary ligands can influence the properties of osmium and related metal complexes.

Interactive Data Table: Influence of Ancillary Ligands

| Ancillary Ligand Type | Property Modified | Effect on Reactivity/Selectivity | Example System | Reference |

|---|---|---|---|---|

| Phosphines (e.g., PⁱPr₃ vs. PH₃) | Electronic & Steric | Alters alkyne coordination (2e⁻ vs. 4e⁻), influences stability and bond lengths. | Os(η⁵-C₅H₅)(alkyne)(L) | youtube.comrsc.org |

| Pincer Ligands (e.g., P |

Coordination Geometry | Provides high thermal stability and controls access to the metal center. | [Os(P |

masterorganicchemistry.com |

| Functionalized Cp Ligands | Ligand Chelation | Pendant donor groups can coordinate to Os, affecting complex stability and reactivity. | Li(C₅H₄CH₂)₂E (E = NMe₂, OMe) |

By carefully selecting the ancillary ligands, chemists can exert a high degree of control over the chemical behavior of cyclopentadienyl osmium(II) complexes, enabling the development of catalysts and reagents for specific synthetic applications.

Catalytic Applications of Cyclopentadienyl Osmium Ii Complexes

Homogeneous Catalysis by Organoosmium(II) Complexes

Organoosmium(II) complexes are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. dtu.dkresearchgate.net These complexes, particularly those containing an arene or cyclopentadienyl (B1206354) ligand, serve as precursors for a variety of catalytic processes. mdpi.com The inherent stability of the osmium-carbon bond contributes to the robustness of these catalysts, while the electronic and steric properties of the ancillary ligands can be fine-tuned to control reactivity and selectivity. nih.gov For instance, the catalytic activity of arene-osmium(II) complexes in reactions like transfer hydrogenation and oxidation highlights their versatility. mdpi.com The study of polynuclear osmium clusters further expands the scope of homogeneous catalysis, offering unique reaction pathways through the cooperative effects of multiple metal centers. dtu.dk

Lewis Acid Catalysis

Dicationic 16-electron cyclopentadienyl or arene osmium(II) complexes can function as potent Lewis acid catalysts. acs.orgwikipedia.org These electronically unsaturated species are typically generated in situ by abstracting a halide ligand, creating a vacant coordination site for substrate binding. acs.org The Lewis acidic osmium center activates the substrate, often a carbonyl compound, by withdrawing electron density, thereby enhancing its susceptibility to nucleophilic attack. acs.orgwikipedia.org A notable application is in the Diels-Alder reaction, where the osmium(II) complex coordinates to an aldehyde, promoting its reaction with a diene. acs.org The design of chiral ligands for these osmium catalysts has enabled the development of asymmetric Lewis acid catalysis, leading to the formation of chiral products with high enantioselectivity. acs.org

Cycloaddition Reactions (e.g., Asymmetric Diels-Alder Reactions)

Cyclopentadienyl osmium(II) complexes have emerged as effective catalysts for cycloaddition reactions, most notably the Diels-Alder reaction, a powerful tool for the construction of six-membered rings. acs.orgacs.orgwiley-vch.de Dicationic half-sandwich osmium(II) complexes featuring chiral ligands, such as (S)-BINAP or (S)-BINPO, have been successfully employed to catalyze the asymmetric Diels-Alder condensation of dienophiles like methacrolein (B123484) and ethylacrolein with cyclopentadiene (B3395910). acs.org These reactions proceed with high enantiomeric excesses (ee), often exceeding 90%, and show a strong preference for the formation of the exo adduct. acs.org The catalytic cycle involves the coordination of the dienophile to the chiral osmium(II) center, which then directs the stereochemical outcome of the cycloaddition. acs.org

| Dienophile | Diene | Catalyst | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Methacrolein | Cyclopentadiene | [Os(η6-p-cymene){κ2-(P,O)-(S)-BINPO}][SbF6]2 | >90% | ≥ 94% (exo) |

| Ethylacrolein | Cyclopentadiene | [Os(η6-p-cymene){κ2-(P,O)-(S)-BINPO}][SbF6]2 | >90% | ≥ 94% (exo) |

Catalysis of Carbon-Carbon Bond Forming Reactions

Beyond cycloadditions, cyclopentadienyl and arene osmium(II) complexes catalyze a range of other carbon-carbon bond-forming reactions. mdpi.comacs.org For example, the dimer [{OsCl(μ-Cl)(η6-p-cymene)}2] has been shown to efficiently promote the cyclopropanation of styrenes with ethyl diazoacetate. mdpi.com Furthermore, osmium(II) complexes have been instrumental in the development of novel C-C coupling methodologies. The reaction of [(NH4)2OsCl6] with certain phosphine (B1218219) ligands can lead to the dehydrogenative coupling of two of the phosphine's o-methyl groups, forming a trans-stilbene-type ligand coordinated to the osmium(II) center. acs.org More recently, cymene-osmium(II) complexes with chelating pyridinyl- and phosphino-guanidine ligands have been utilized as active catalysts for the Friedel-Crafts reaction between trans-β-nitrostyrene and N-methyl-2-methylindole. mdpi.com

Transfer Hydrogenation and Reduction Reactions

Osmium(II) complexes, particularly half-sandwich arene and cyclopentadienyl derivatives, are highly effective catalysts for transfer hydrogenation and other reduction reactions. nih.govacs.orgnih.gov These reactions typically involve the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to a substrate like a ketone, aldehyde, or imine. mdpi.comnih.gov Chiral osmium(II) complexes, often prepared in situ from a precursor like [{OsCl(μ-Cl)(η6-p-cymene)}2] and a chiral ligand, can achieve high enantioselectivities in the asymmetric transfer hydrogenation of prochiral ketones. mdpi.comnih.gov The mechanism is believed to proceed through an 18-electron osmium hydride intermediate. nih.gov Organo-osmium(II) 16-electron complexes have also shown high turnover frequencies and enantioselectivities in the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives and the reduction of quinones. acs.org

| Substrate | Catalyst System | Hydrogen Source | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| Acetophenone | [{OsCl(μ-Cl)(η6-p-cymene)}2] / (1R,2S)-(+)-cis-1-amino-2-indanol / KOtBu | 2-Propanol | 1-Phenylethanol | ≥ 89% | - |

| Acetophenone | [Os(η6-p-cymene)(TsDPEN)] | Formic acid/triethylamine | 1-Phenylethanol | High | Moderate to high |

| Cyclohexanone | Cationic Os(II) imino-pyridine complexes / NaOH | 2-Propanol | Cyclohexanol | - | ≥90% |

Oxidation Reactions

While often associated with reduction catalysis, osmium(II) complexes can also catalyze oxidation reactions. mdpi.comtandfonline.com Cationic arene-osmium(II) complexes with bidentate imino-pyridine ligands have been shown to efficiently catalyze the selective oxidation of styrene (B11656) to benzaldehyde (B42025) using sodium periodate (B1199274) as the oxidant. mdpi.com Mechanistic studies suggest that these reactions proceed through the initial oxidation of the Os(II) complex to a dioxo arene-osmium(VI) species, which is the active oxidant. mdpi.com Osmium complexes have also been used in the oxidation of alcohols. rsc.org For instance, triosmium dodecacarbonyl can catalyze the oxidation of various alcohols, including glycerol, using hydrogen peroxide. rsc.org

Hydration of Nitriles

The catalytic hydration of nitriles to amides is another important transformation facilitated by osmium(II) complexes. nih.govresearchgate.netacs.orgacs.org Cymene-osmium(II) complexes containing phosphinous acid ligands, such as [OsCl2(η6-p-cymene)(PMe2OH)], have proven to be highly active and versatile catalysts for this reaction. researchgate.net These catalysts can operate in water as the solvent without the need for basic additives and show a high tolerance for various functional groups on the nitrile substrate. researchgate.net The mechanism is thought to involve the formation of a five-membered metallacyclic intermediate generated by the intramolecular addition of the P-OH group to the osmium-coordinated nitrile. mdpi.com Another effective catalyst system involves the osmium hexahydride complex, OsH6(PiPr3)2, which promotes the hydration of aliphatic nitriles. nih.govacs.org

| Nitrile | Catalyst | Solvent | Temperature | Product |

| Various aromatic and aliphatic nitriles | [OsCl2(η6-p-cymene)(PMe2OH)] | Water | 80 °C | Corresponding primary amides |

| Aliphatic nitriles | OsH6(PiPr3)2 | - | 100 °C | Corresponding amides |

Cyclopropanation Reactions

Cyclopentadienyl osmium(II) complexes have demonstrated their utility as catalysts in cyclopropanation reactions, the formation of a cyclopropane (B1198618) ring from an alkene and a carbene precursor. These reactions are fundamental in organic synthesis for constructing three-membered rings, which are versatile building blocks.

Arene-osmium(II) halide dimers, such as [{OsCl(μ-Cl)(η6-p-cymene)}2], have been shown to efficiently promote the cyclopropanation of styrene derivatives using ethyl diazoacetate (EDA) at 80 °C. mdpi.com These reactions yield cyclopropane products with stereoselectivities (cis/trans ratios) that are comparable to those achieved with more conventional rhodium- and ruthenium-based catalysts. mdpi.com The catalytic activity is influenced by the halide ligand, with positive results observed for chloro, bromo, and iodo derivatives in the cyclopropanation of isobutyl vinyl ether with 3-tert-butyldiazoindene. mdpi.com

Osmium porphyrin complexes have also emerged as highly effective catalysts for the cyclopropanation of various alkenes with ethyl diazoacetate. iastate.edu A notable feature of this system is the exceptionally high anti/syn isomer ratio it produces, reaching up to 10 for the reaction with styrene. iastate.edu Mechanistic studies have led to the isolation and characterization of a key intermediate, the catalytically active carbene complex (TTP)Os=CHCO2Et (TTP = meso-tetra-p-tolylporphyrin). iastate.edu The stoichiometric reaction of this isolated carbene complex with styrene yields the cyclopropane product with the same stereoselectivity observed in the catalytic process, providing strong evidence for its role in the catalytic cycle. iastate.edu

| Catalyst | Alkene Substrate | Diazo Reagent | Product Yield | Stereoselectivity (trans/cis or anti/syn) | Reference |

| [{OsCl(μ-Cl)(η6-p-cymene)}2] | Styrene | Ethyl Diazoacetate (EDA) | High | Comparable to Rh/Ru catalysts | mdpi.com |

| [{OsBr(μ-Br)(η6-p-cymene)}2] | Isobutyl vinyl ether | 3-tert-butyldiazoindene | Good | - | mdpi.com |

| [(TTP)Os]2 | Styrene | Ethyl Diazoacetate (EDA) | 73% (stoichiometric) | a/s = 11.5 | iastate.edu |

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique driven by metal-carbene catalysts, used to produce polymers from cyclic olefins. Cyclopentadienyl osmium(II) complexes have been identified as effective precursors for ROMP catalysts.

The dinuclear complex Cp2Os2Br4 (Cp = pentamethylcyclopentadienyl) and related mononuclear pentamethylcyclopentadienyl osmium compounds are effective catalysts for the ROMP of norbornene. acs.orgillinois.edu The catalytic activity can be significantly enhanced by treating Cp*2Os2Br4 with methylaluminoxane, resulting in a highly active system capable of producing up to 167 kg of polynorbornene per mole of catalyst at room temperature. acs.org The resulting polymer is largely insoluble in organic solvents and characterized by a predominance of cis double bonds. acs.orgillinois.edu

Benzylidene-osmium(II) complexes bearing N-heterocyclic carbene (NHC) ligands, such as [(η6-p-cymene)OsCl(CHPh)(NHC)][OTf], have also been developed as efficient initiators for ROMP. acs.org These complexes successfully polymerize cyclooctene. mdpi.comacs.org For instance, using 0.1% of the catalyst in 1,2-dichloroethane (B1671644) at 60 °C, polyoctenamer was obtained in high yields (82-99%) after 20 hours. acs.org Interestingly, while the ruthenium analogue of [{OsCl(μ-Cl)(η6-p-cymene)}2] preferentially catalyzes the ROMP of cyclooctene, the osmium complex primarily yields the cyclopropanation product, with only minor amounts of the ROMP polymer being formed. mdpi.com

| Catalyst Precursor | Monomer | Co-catalyst/Activator | Polymer Yield | Polymer Characteristics | Reference |

| Cp*2Os2Br4 | Norbornene | Methylaluminoxane | Up to 167 kg/mol Os | Insoluble, predominantly cis double bonds | acs.org |

| [(η6-p-cymene)OsCl(CHPh)(IPr)][OTf] | Cyclooctene | None | 99% | ~30% cis content | acs.org |

| [(η6-p-cymene)OsCl(CHPh)(IMes)][OTf] | Cyclooctene | None | 82% | ~30% cis content | acs.org |

C-H Functionalization in Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its potential to streamline synthetic routes by avoiding pre-functionalized starting materials. mt.comyoutube.com Cyclopentadienyl osmium(II) complexes are emerging as promising catalysts for a variety of C-H functionalization reactions. acs.orgrsc.org

Osmium(II) complexes can catalyze the activation of various types of C-H bonds, including C(sp³)–H, C(sp²)–H, and C(sp)–H. acs.org For instance, the cationic fragment [η5-CpOs(CO)2]+ forms remarkably stable σ-complexes with alkanes like ethane, n-pentane, and cyclopentane, which are key intermediates in C-H activation pathways. rsc.org

Significant progress has been made in developing asymmetric C-H functionalization reactions. Chiral Os(II) complexes featuring Salox ligands have been found to be highly efficient for the enantioselective amidation of γ-C(sp³)–H bonds, leading to the synthesis of enantioenriched pyrrolidinones. researchgate.net The design of chiral cyclopentadienyl ligands is another strategy being explored to induce enantioselectivity in C-H functionalization reactions catalyzed by group 9 metals, a concept that can be extended to osmium catalysis. mdpi.com

Furthermore, cyclometalated osmium compounds, formed through intramolecular C-H activation, are important intermediates and catalysts in their own right. mdpi.comnih.gov These pincer-type complexes and other cyclometalated species have shown activity in reactions such as the dehydrogenation of alcohols and the hexamerization of phenylacetylene (B144264). mdpi.com The development of Os(II)-based systems for C-H functionalization continues to be an active area of research, with the potential to provide new and efficient methods for constructing complex organic molecules. rsc.orgresearchgate.net

Theoretical and Computational Studies of Cyclopentadienyl Osmium Ii Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of heavy transition metal complexes like those of osmium. DFT calculations have been extensively applied to cyclopentadienyl (B1206354) osmium(II) systems to predict and rationalize their structure, stability, and reactivity.

DFT calculations provide a detailed picture of the electronic distribution and bonding within cyclopentadienyl osmium(II) complexes. The osmium(II) center in these complexes is a d⁶ species, which typically results in a diamagnetic, singlet ground state, a feature confirmed by DFT computations on analogous osmium(II) systems. mdpi.com Analysis of the molecular orbitals (MOs) reveals the nature of the interaction between the osmium center and the cyclopentadienyl (Cp) ligand, as well as other ancillary ligands.

A key aspect of the bonding is the significant covalent character of the metal-ligand interactions, particularly the π-bonding. rsc.org In systems like osmocene, the interaction involves the donation from the filled π-orbitals of the Cp ring to the empty d-orbitals of the osmium center, and critically, back-donation from the filled d-orbitals of osmium into the empty π*-orbitals of the Cp ligand. This back-donation is crucial for the stability of the complex. In related aromatic osmacycles, DFT has shown that π-bonding molecular orbitals are generated from the interaction of osmium d-orbitals with the π-system of the organic framework. nih.gov For instance, studies on osmium iminoxolene complexes indicate that the π-bonding orbitals are a hybrid of metal and ligand orbitals, with the osmium orbitals contributing about 40% to their character. rsc.org

The structural consequences of this bonding are evident in bond lengths. The average Os–C(ring) bond length in octamethylosmocene, (η⁵-C₅Me₄H)₂Os, is 2.187 Å, which is very similar to that in osmocene (2.19 Å) and decamethylosmocene (2.18 Å), indicating a consistent and strong Os-Cp bond across these related structures. researchgate.net

A notable example is the study of osmium σ-methane complexes of the type [(C₅R₅)Os(diphosphine)(CH₄)]⁺. researchgate.net DFT calculations demonstrated that the stability of the σ-methane adduct relative to its methyl/hydride tautomer is highly sensitive to the electronic properties of both the cyclopentadienyl and the diphosphine ligands. acs.org The initial finding was that electron-donating ligands on both the Cp ring (like C₅Me₅) and the phosphine (B1218219) stabilized the methyl/hydride form. researchgate.net This suggested that decreasing the electron richness of the osmium center by using more electron-withdrawing ligands should favor the σ-methane complex. researchgate.net